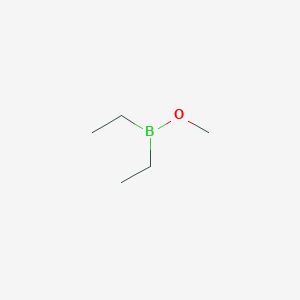

Diethylmethoxyborane

説明

特性

IUPAC Name |

diethyl(methoxy)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13BO/c1-4-6(5-2)7-3/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FESAXEDIWWXCNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC)(CC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13BO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501014679 | |

| Record name | Diethylmethoxyborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7397-46-8 | |

| Record name | Diethylmethoxyborane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7397-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Borinic acid, B,B-diethyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007397468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borinic acid, B,B-diethyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylmethoxyborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | diethylmethoxyborane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methoxydiethylborane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BORINIC ACID, B,B-DIETHYL-, METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AH40D7L25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Diethylmethoxyborane

Introduction

This compound (DEMB) is a versatile organoboron reagent with significant applications in modern organic synthesis and pharmaceutical development.[1] Its unique reactivity, particularly as a stereoselective reducing agent, has made it an invaluable tool for the synthesis of complex molecules, including antibiotics and statins.[2] This document provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and its key applications.

Core Properties of this compound

This compound is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[2][3] It is also highly sensitive to moisture.[4] These properties necessitate careful handling and storage under an inert atmosphere.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. It is important to distinguish between the neat compound and its commercially available solutions, as properties like density and flash point vary significantly.

| Property | Value | Source(s) |

| Identifiers | ||

| CAS Number | 7397-46-8 | [3][5] |

| Molecular Formula | C₅H₁₃BO | [1][3][5][6] |

| Molecular Weight | 99.97 g/mol | [3][5] |

| IUPAC Name | diethyl(methoxy)borane | [3] |

| Synonyms | Methyl diethylborinate, Methoxydiethylborane | [5][7] |

| InChI Key | FESAXEDIWWXCNG-UHFFFAOYSA-N | [3][5] |

| SMILES | CCB(CC)OC | [5] |

| Physical Properties | ||

| Appearance | Colorless to yellowish transparent liquid | [2][8] |

| Density (neat) | 0.761 g/mL at 25 °C | [2][5] |

| Density (1.0M in THF) | 0.868 g/mL at 25 °C | [9] |

| Boiling Point | 83.2 ± 9.0 °C at 760 mmHg; 89-90 °C | [6][7] |

| Refractive Index (n20/D) | 1.387 | [5] |

| Flash Point (neat) | -9 °C / 15.8 °F | [2][6] |

| Flash Point (1.0M in THF) | -18 °C / -0.4 °F (closed cup) | [9] |

| Safety Information | ||

| Hazard Classifications | Pyrophoric Liquid 1, Skin Corrosion 1B, Acute Toxicity 4 | [3] |

| Hazard Statements | H250 (Catches fire spontaneously if exposed to air), H314 (Causes severe skin burns and eye damage) | [3][10] |

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound. While full spectra are best obtained from dedicated databases, typical characterization data is as follows:

| Spectroscopy | Data |

| ¹H NMR | Spectra are available from suppliers like Sigma-Aldrich.[3] |

| ¹¹B NMR | Used to monitor reaction progress during synthesis to confirm the conversion of starting materials.[1][11] |

| ¹³C NMR | Spectral data for related structures is available, aiding in the characterization of derivatives.[12] |

| Mass Spec | Utilized in analytical studies to identify functional groups in related compounds.[7] |

Reactivity and Applications

This compound is a key reagent in several classes of organic reactions, primarily driven by the electrophilic nature of the boron atom.

Diastereoselective Reduction

The most prominent application of this compound is in the diastereoselective reduction of β-hydroxy ketones to yield syn-1,3-diols.[2] This reaction is typically performed in conjunction with sodium borohydride (B1222165) (NaBH₄). The methoxy (B1213986) group acts as a directing group, forming a chelate with the substrate, which guides the hydride attack to achieve high stereoselectivity. This methodology is a cornerstone in the synthesis of statin drugs, which are vital for cholesterol management.[2]

A logical diagram illustrating the workflow for this reduction is presented below.

Caption: Workflow for the diastereoselective reduction of β-hydroxy ketones using DEMB.

Suzuki Coupling and Other Reactions

This compound serves as a precursor for generating other valuable organoboron reagents.

-

Boronic Acid Ester Synthesis: It reacts with organolithium agents to form boronic acid ethers, which are intermediates for Suzuki coupling reactions.[1][2]

-

Polymerization: It has been studied as a catalyst for ring-opening metathesis polymerization (ROMP) and borane-mediated controlled radical polymerization for synthesizing fluoropolymers.[1][13]

-

Other Applications: It is also used in Reformatsky reactions, enantioselective synthesis of sugars, and homologation reactions.[1][14]

Experimental Protocols

Synthesis of this compound

A common laboratory and industrial synthesis involves the reaction of a Grignard reagent with a boron source, followed by treatment with methanol (B129727).[15] The entire process must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) to prevent decomposition and fire.[16]

Materials:

-

Magnesium turnings

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Anhydrous methanol

-

Anhydrous ether (e.g., diethyl ether or THF) as solvent

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel under a nitrogen atmosphere, add magnesium turnings and anhydrous ether. Slowly add a solution of bromoethane in anhydrous ether to initiate the formation of ethylmagnesium bromide.

-

Triethylborane (B153662) Synthesis: Cool the Grignard reagent solution and slowly add boron trifluoride etherate while maintaining a low temperature. This in-situ reaction forms triethylborane.

-

Reaction with Methanol: After the formation of triethylborane is complete, slowly add a solution of anhydrous methanol in ether. This substitution reaction converts triethylborane to this compound.

-

Stabilization & Purification: Add a stabilizer like triethylamine (B128534) to prevent hydrolysis.[1] The resulting product can be purified by fractional distillation under an inert atmosphere to achieve high purity (>99.9%).[1] Reaction progress and purity can be monitored using ¹¹B NMR spectroscopy.[1]

A diagram of the synthesis workflow is provided below.

Caption: General workflow for the synthesis and purification of this compound.

Handling and Storage

Due to its hazardous nature, strict safety protocols are mandatory when working with this compound.

-

Inert Atmosphere: Always handle the compound in a closed system under dry nitrogen or argon, for instance, within a glovebox or using Schlenk line techniques.[16] Do not allow contact with air.[4][10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant laboratory coats, safety glasses, and chemical-resistant gloves.[18]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area designated for flammable and pyrophoric materials.[16] Keep away from heat, sparks, and open flames.[16] Containers may form explosive peroxides upon prolonged storage and should be dated upon opening.[10][18]

-

Spills and Fire: In case of fire, use a Class D fire extinguisher (dry chemical powder). Do NOT use water or halogenated hydrocarbon extinguishers.[16] For spills, use an inert absorbent material.

Role in Drug Development

The unique reactivity of organoboron compounds has cemented their role in medicinal chemistry.[19] this compound contributes significantly as a building-block reagent rather than a therapeutic agent itself. Its primary role is to facilitate the efficient and stereocontrolled synthesis of complex pharmaceutical intermediates.[1] The ability to create specific stereocenters, as seen in the synthesis of syn-1,3-diols, is critical for producing enantiomerically pure drugs, where only one enantiomer provides the desired therapeutic effect.[2] Its application in synthesizing precursors for statins and antibiotics highlights its importance in producing widely used and life-saving medications.[2]

References

- 1. This compound | Synthetic Reagent [benchchem.com]

- 2. This compound | JSC Aviabor [jsc-aviabor.com]

- 3. This compound | C5H13BO | CID 522516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Diethyl methoxy borane | CAS#:7397-46-8 | Chemsrc [chemsrc.com]

- 7. Methoxydiethylborane | 7397-46-8 [chemicalbook.com]

- 8. This compound, 50% solution in THF | JSC Aviabor [jsc-aviabor.com]

- 9. This compound 1.0M tetrahydrofuran 7397-46-8 [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. spectrabase.com [spectrabase.com]

- 13. This compound 97 7397-46-8 [sigmaaldrich.com]

- 14. 二乙基甲氧基硼烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. jsc-aviabor.com [jsc-aviabor.com]

- 17. CN103483366A - Preparation method of methoxy diethyl borane - Google Patents [patents.google.com]

- 18. fishersci.com [fishersci.com]

- 19. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

Diethylmethoxyborane in Diastereoselective Reductions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylmethoxyborane (Et₂BOMe), in conjunction with a hydride source such as sodium borohydride (B1222165) (NaBH₄), serves as a highly effective reagent system for the 1,3-syn-diastereoselective reduction of β-hydroxy ketones. This chelation-controlled reduction, commonly known as the Narasaka-Prasad reduction, proceeds through a six-membered cyclic borinate intermediate, which directs the intermolecular delivery of a hydride to the carbonyl face anti to the existing hydroxyl group, resulting in the formation of syn-1,3-diols. This methodology is of significant importance in the stereocontrolled synthesis of polyketide natural products, including statins and antibiotics, where the syn-1,3-diol motif is a common structural feature. This guide details the mechanism of action, presents quantitative data on its performance, provides an exemplary experimental protocol, and illustrates the key mechanistic pathways.

Core Mechanism of Action: The Narasaka-Prasad Reduction

The high syn-selectivity achieved with the this compound and sodium borohydride reagent system is attributed to a chelation-controlled mechanism. The process can be broken down into two key stages:

-

Chelate Formation: this compound, a Lewis acid, reacts with the β-hydroxy ketone to form a six-membered cyclic borinate ester intermediate. In this chelate, the substituents on the stereogenic center and adjacent to the ketone preferentially adopt pseudo-equatorial positions to minimize steric strain. This locks the substrate into a rigid chair-like conformation.

-

External Hydride Delivery: A stoichiometric reducing agent, typically sodium borohydride, then delivers a hydride ion to the carbonyl carbon. The hydride transfer occurs intermolecularly, attacking the carbonyl group from the less sterically hindered face. The chair-like transition state of the chelate directs this attack to be axial, which is anti to the adjacent, pseudo-equatorial substituent, leading to the formation of the syn-1,3-diol product.

The overall transformation is a highly efficient method for translating the stereochemistry of a β-hydroxy group into a new stereocenter with a defined 1,3-syn relationship.

Figure 1: Conceptual workflow of the Narasaka-Prasad reduction.

Quantitative Data: Diastereoselectivity and Yields

The this compound/sodium borohydride system consistently delivers high diastereoselectivity in favor of the syn-1,3-diol product across a range of β-hydroxy ketone substrates. The following tables summarize representative data from the literature.

Table 1: Diastereoselective Reduction of δ-Hydroxy-β-keto Esters

| Substrate (R²) | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |

| Phenyl | syn-β,δ-dihydroxy ester | 96 | >99:1 |

| 4-Fluorophenyl | syn-β,δ-dihydroxy ester | 88 | >99:1 |

| 4-Bromophenyl | syn-β,δ-dihydroxy ester | 77 | >99:1 |

| 2-Thienyl | syn-β,δ-dihydroxy ester | 89 | >99:1 |

Reactions performed with Et₂BOMe and NaBH₄.

Table 2: Diastereoselective Reduction of Various β-Hydroxy Ketones

| Substrate R¹ | Substrate R² | Yield (%) | Diastereomeric Ratio (syn:anti) |

| n-C₅H₁₁ | CH₃ | 89 | 96:4 |

| Ph | CH₃ | 92 | 99:1 |

| Ph | Ph | 91 | >99:1 |

| i-Pr | CH₃ | 95 | 98:2 |

| c-C₆H₁₁ | CH₃ | 90 | 98:2 |

Data from the foundational paper by Chen et al. on the use of alkoxydialkylboranes for syn-diol synthesis.

Detailed Experimental Protocol

The following is a general procedure for the diastereoselective reduction of a β-hydroxy ketone to a syn-1,3-diol, adapted from the methodology reported by Chen et al. and its application in synthesis.

Figure 2: A typical experimental workflow for the reduction.

Materials:

-

β-Hydroxy ketone (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Methanol (MeOH)

-

This compound (Et₂BOMe) (1.0 M solution in THF, 1.1-1.5 equiv)

-

Sodium borohydride (NaBH₄) (powder, 1.5-2.0 equiv)

-

Acetic Acid or Saturated Ammonium (B1175870) Chloride solution

-

Ethyl Acetate (B1210297)

-

Brine

-

Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate

Procedure:

-

Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the β-hydroxy ketone (1.0 equiv). Anhydrous THF and anhydrous methanol (typically in a 4:1 ratio) are added to dissolve the substrate.

-

Chelation: The solution is cooled to -78 °C using a dry ice/acetone bath. This compound (1.1-1.5 equiv) is added dropwise via syringe over several minutes. The resulting mixture is stirred at -78 °C for 15 to 30 minutes to ensure complete formation of the borinate chelate.

-

Reduction: Sodium borohydride (1.5-2.0 equiv) is added portion-wise to the reaction mixture, ensuring the internal temperature does not rise significantly. The heterogeneous mixture is stirred vigorously at -78 °C for 3 to 4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Workup: The reaction is carefully quenched at -78 °C by the slow addition of acetic acid or saturated aqueous ammonium chloride until gas evolution ceases. The cooling bath is removed, and the mixture is allowed to warm to room temperature.

-

Extraction: The mixture is partitioned between ethyl acetate and water. The aqueous layer is separated and extracted two more times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the pure syn-1,3-diol.

Mechanistic Visualization

The stereochemical outcome of the Narasaka-Prasad reduction is dictated by the conformational preferences of the six-membered borinate chelate intermediate.

Figure 3: Hydride attack on the borinate chelate.

The β-hydroxy ketone first forms a chelate with this compound, adopting a chair-like conformation where the large R¹ and R² substituents occupy pseudo-equatorial positions to minimize 1,3-diaxial interactions. The subsequent intermolecular hydride attack from NaBH₄ occurs via an axial trajectory on the carbonyl carbon, leading directly to the thermodynamically favored chair-like product, thus yielding the syn-diol.

Conclusion

The use of this compound in combination with sodium borohydride provides a robust and highly stereoselective method for the synthesis of syn-1,3-diols from β-hydroxy ketones. The predictability and high fidelity of this Narasaka-Prasad reduction have established it as a valuable tool in synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceutical and drug development applications. The straightforward experimental conditions and high yields make it an attractive strategy for both small-scale and process chemistry.

Diethylmethoxyborane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Diethylmethoxyborane, a versatile reagent in organic synthesis. It covers its fundamental chemical and physical properties, safety information, and key applications, with a focus on its role in diastereoselective reduction reactions relevant to drug development.

Core Chemical Data

This compound, a pyrophoric liquid, is a valuable asset in stereoselective synthesis. Its fundamental identifiers and properties are summarized below.

| Identifier | Value | Reference |

| CAS Number | 7397-46-8 | [1][2][3][4][5][6][7] |

| Molecular Formula | C5H13BO | [1][2][3][6] |

| Molecular Weight | 99.97 g/mol | [1][3][5][7] |

| IUPAC Name | diethyl(methoxy)borane | [1] |

A comprehensive list of synonyms for this compound is provided to aid in literature searches and material sourcing.

| Synonyms |

| Diethylborinic acid methyl ester[6] |

| Methyl diethylborinate[2][3][6] |

| Methoxydiethylborane[4][6] |

| Diethyl Methoxy (B1213986) Borane[4] |

| Diethyl-borinic Acid Methyl Ester[4] |

| Diethylboron Methoxide[4] |

| Methyl Diethylborite[4] |

| MDEB[5] |

| DEMB[5] |

Physicochemical Properties

The physical and chemical characteristics of this compound are critical for its handling and application in experimental setups.

| Property | Value | Reference |

| Appearance | Colourless or yellowish transparent liquid | [5][8] |

| Density | 0.761 g/mL at 25 °C | [2][7][8] |

| Refractive Index | 1.387 (n20/D) | [2][7] |

| Boiling Point | 83.2 ± 9.0 °C at 760 mmHg | [3] |

| Flash Point | -9 °C | [8] |

Safety and Handling

This compound is a hazardous substance and requires strict safety protocols for handling.

| Hazard Classification | GHS Pictogram | Hazard Statement |

| Pyrophoric liquids | 🔥 | H250: Catches fire spontaneously if exposed to air[1] |

| Acute toxicity (oral, dermal, inhalation) | ❗ | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled |

| Skin corrosion/irritation | corrosive | H314: Causes severe skin burns and eye damage[1] |

| Skin sensitization | ❗ | H317: May cause an allergic skin reaction[1] |

| Specific target organ toxicity (repeated exposure) | ⚕️ | H373: May cause damage to organs through prolonged or repeated exposure[1] |

| Hazardous to the aquatic environment, long-term hazard | H413: May cause long lasting harmful effects to aquatic life |

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of triethylborane (B153662) with methanol (B129727). The following is a general procedure based on a patented method:

Materials:

-

Magnesium turnings

-

Boron trifluoride etherate

-

Methanol

-

Anhydrous ether (solvent)

-

Organic amine (stabilizer)

-

Nitrogen atmosphere

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, magnesium turnings and anhydrous ether are placed.

-

A solution of bromoethane in anhydrous ether is added dropwise to initiate the formation of the Grignard reagent, ethylmagnesium bromide.

-

Boron trifluoride etherate is then added, reacting in situ with the Grignard reagent to form triethylborane. The reaction temperature is maintained between 28-38°C.[9]

-

After the formation of triethylborane is complete, a solution of methanol in anhydrous ether is added dropwise. The reaction temperature is controlled at 25-30°C.[9]

-

The reaction is monitored until the complete conversion of triethylborane to this compound.

-

An organic amine stabilizer is added and the mixture is stirred.

-

The reaction mixture is then cooled to between -50 and 0°C to precipitate magnesium salts.[9]

-

The product is isolated by filtration and distillation under a nitrogen atmosphere.

Applications in Organic Synthesis

This compound is a key reagent in several important organic transformations, particularly in the pharmaceutical industry.

Diastereoselective Reduction of β-Hydroxy Ketones

A primary application of this compound is in the diastereoselective reduction of β-hydroxy ketones to yield syn-1,3-diols. This reaction is often carried out in conjunction with a reducing agent like sodium borohydride. This methodology is notably used in the synthesis of statins.[8]

The mechanism involves the formation of a borinate ester intermediate, which directs the hydride attack from the less hindered face, leading to the desired stereoisomer.

Other Notable Applications

-

Suzuki Coupling Reactions: this compound is used to produce Diethyl(3-pyridyl)borane, a reagent for Suzuki coupling reactions.[8]

-

Palladium-Catalyzed Amination and Intramolecular Heck Reactions: The derivatives of this compound find use in these important carbon-carbon and carbon-nitrogen bond-forming reactions.[8]

-

Reduction of Diketo Esters: It can selectively reduce β,δ-diketo esters to the corresponding dihydroxy esters without affecting a conjugated double bond.[8]

-

Polymer Chemistry: It is involved in borane-mediated controlled radical polymerization for the synthesis of fluoropolymers.[10]

-

Adhesion Promotion: Trialkylboranes, for which this compound can be a precursor, are used to promote adhesion to low surface energy plastics.[10]

References

- 1. This compound | C5H13BO | CID 522516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Diethyl methoxy borane | CAS#:7397-46-8 | Chemsrc [chemsrc.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound, 50% solution in THF | JSC Aviabor [jsc-aviabor.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. 二乙基甲氧基硼烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | JSC Aviabor [jsc-aviabor.com]

- 9. CN103483366A - Preparation method of methoxy diethyl borane - Google Patents [patents.google.com]

- 10. Methoxydiethylborane | 7397-46-8 [chemicalbook.com]

An In-depth Technical Guide to Diethylmethoxyborane: A Versatile Organoboron Reagent in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylmethoxyborane, often abbreviated as DEMB, is a pyrophoric, colorless to yellowish liquid organoboron reagent with the chemical formula (C₂H₅)₂BOCH₃.[1][2] It has emerged as a important tool in modern organic synthesis, particularly valued for its role in stereoselective reductions and as a precursor to other valuable organoborane compounds. Its applications span from the synthesis of complex natural products and pharmaceuticals, including antibiotics and blockbuster statin drugs, to polymer chemistry.[2][3] This technical guide provides a comprehensive overview of this compound, including its properties, synthesis, key reactions with detailed experimental protocols, and significant applications in drug discovery and development.

Properties of this compound

This compound is a moisture-sensitive and pyrophoric liquid, necessitating careful handling under inert atmosphere.[1][2] Its key physical and chemical properties are summarized in the table below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₅H₁₃BO | [2] |

| Molecular Weight | 99.97 g/mol | [2] |

| Appearance | Colorless to yellowish transparent liquid | [2] |

| Density | 0.761 g/mL at 25 °C | [4][5] |

| Boiling Point | 89-90 °C | [5] |

| Flash Point | -9 °C | [2] |

| Refractive Index | n20/D 1.387 | [4][5] |

| CAS Number | 7397-46-8 | [4] |

| Solubility | Soluble in aprotic organic solvents such as THF and diethyl ether. | |

| Stability | Pyrophoric in air, reacts with water. | [2] |

Synthesis of this compound

A common and effective method for the preparation of this compound involves the reaction of a Grignard reagent, specifically ethylmagnesium bromide, with boron trifluoride etherate to form triethylborane (B153662), which is then reacted with methanol (B129727).

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of organoboranes from Grignard reagents.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Anhydrous methanol

-

Nitrogen or Argon gas for inert atmosphere

-

Standard oven-dried glassware for air-sensitive reactions (three-necked flask, dropping funnel, condenser)

Procedure:

-

Preparation of Ethylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a positive pressure of nitrogen, place magnesium turnings.

-

Add a solution of bromoethane in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings. The reaction is exothermic and should initiate spontaneously. If not, gentle heating may be required.

-

Once the reaction has started, add the remaining bromoethane solution at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Formation of Triethylborane:

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add boron trifluoride etherate to the stirred Grignard solution via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Reaction with Methanol to form this compound:

-

Cool the triethylborane solution to 0 °C.

-

Slowly add anhydrous methanol to the reaction mixture. This step is exothermic.

-

After the addition of methanol is complete, stir the reaction mixture at room temperature for an additional hour.

-

-

Work-up and Isolation:

-

The reaction mixture will contain magnesium salts as a precipitate. These can be removed by filtration under an inert atmosphere.

-

The this compound in the ethereal solution can be used directly or purified by distillation under reduced pressure.

-

Diagram 1: Synthesis of this compound

Caption: Synthetic pathway for this compound.

Key Reactions and Applications in Drug Development

This compound is a versatile reagent with several important applications in organic synthesis, particularly in the pharmaceutical industry.

One of the most significant applications of this compound is in the diastereoselective reduction of β-hydroxy ketones to furnish syn-1,3-diols.[2] This reaction is typically carried out in the presence of a hydride source, such as sodium borohydride (B1222165). The high degree of stereocontrol is achieved through the formation of a six-membered cyclic borinate ester intermediate, which directs the hydride attack to the carbonyl group from the less sterically hindered face. This methodology is a cornerstone in the synthesis of the side chains of many statin drugs, which are used to lower cholesterol.[2]

Mechanism of Diastereoselective Reduction:

-

Chelation: this compound reacts with the β-hydroxy ketone to form a six-membered cyclic borinate ester. This chelation locks the conformation of the substrate.

-

Hydride Delivery: A hydride reagent, typically sodium borohydride, delivers a hydride to the carbonyl carbon. The bulky diethylboron (B14726175) group directs the hydride to attack from the axial position, leading to the formation of the syn-diol product.

-

Hydrolysis: The resulting borinate ester is hydrolyzed during the work-up to yield the final syn-1,3-diol.

Diagram 2: Mechanism of Diastereoselective Reduction

Caption: Mechanism of syn-diol formation.

Experimental Protocol: Diastereoselective Reduction of a β-Hydroxy Ketone

Materials:

-

β-Hydroxy ketone substrate

-

This compound (as a solution in THF or neat)

-

Sodium borohydride (NaBH₄)

-

Anhydrous tetrahydrofuran (THF) and methanol

-

Aqueous solution of acetic acid or hydrogen peroxide for work-up

-

Standard oven-dried glassware for air-sensitive reactions

Procedure:

-

Dissolve the β-hydroxy ketone in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of this compound in THF to the reaction mixture.

-

Stir the mixture at -78 °C for 30-60 minutes to allow for chelation.

-

Add sodium borohydride to the reaction mixture portion-wise, ensuring the temperature remains below -70 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of an aqueous solution of acetic acid or hydrogen peroxide.

-

Allow the mixture to warm to room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography.

This compound can be used to prepare aryl diethylboranes from organolithium or Grignard reagents.[2][6] These resulting organoboranes are valuable coupling partners in palladium-catalyzed Suzuki cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds which are common motifs in pharmaceuticals.[2]

Diagram 3: Workflow for Suzuki Coupling

Caption: Suzuki coupling using an aryl diethylborane.

Beyond these primary applications, this compound is also utilized in:

-

Reduction of β,δ-diketoesters: It can selectively reduce diketoesters to the corresponding dihydroxyesters.[2][6]

-

Polymer Chemistry: It has been investigated as a catalyst in ring-opening metathesis polymerization (ROMP) and vinyl insertion polymerization.[3]

-

Reformatsky and Claisen Condensations: It is involved in variations of these classic carbon-carbon bond-forming reactions.

-

Enantioselective Synthesis: It has been used in the enantioselective synthesis of carba-furanose sugars.

Safety and Handling

This compound is a pyrophoric liquid that can ignite spontaneously upon contact with air.[2] It is also highly reactive with water and protic solvents. Therefore, it must be handled under a dry, inert atmosphere (e.g., nitrogen or argon) using appropriate air-sensitive techniques (e.g., Schlenk lines or a glovebox). All glassware must be thoroughly dried before use. Personal protective equipment, including flame-retardant lab coats, safety glasses, and gloves, is mandatory when working with this reagent.

Conclusion

This compound is a powerful and versatile organoboron reagent with significant utility in modern organic synthesis. Its ability to mediate highly diastereoselective reductions of β-hydroxy ketones has made it an indispensable tool in the synthesis of complex pharmaceuticals, most notably statins. Furthermore, its role as a precursor for other organoboranes for cross-coupling reactions highlights its broad applicability. For researchers and professionals in drug development, a thorough understanding of the properties, handling, and reaction scope of this compound is crucial for its effective and safe implementation in the synthesis of novel and important molecules.

References

- 1. This compound | C5H13BO | CID 522516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | JSC Aviabor [jsc-aviabor.com]

- 3. This compound | Synthetic Reagent [benchchem.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Methoxydiethylborane | 7397-46-8 [chemicalbook.com]

- 6. This compound, 50% solution in THF | JSC Aviabor [jsc-aviabor.com]

An In-depth Technical Guide to Methoxydiethylborane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxydiethylborane, a versatile organoboron compound, serves as a significant reagent in modern organic synthesis. Its unique reactivity profile makes it a valuable tool in various chemical transformations, ranging from reductions to the formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of the physical and chemical properties of methoxydiethylborane, detailed experimental protocols for its synthesis and application, and a summary of its key characteristics in a structured format for easy reference by researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

Methoxydiethylborane is a colorless to pale yellow liquid that is sensitive to air and moisture, necessitating handling under an inert atmosphere.[1] It is soluble in organic solvents but insoluble in water.[1]

Table 1: Physical Properties of Methoxydiethylborane

| Property | Value | Reference |

| Molecular Formula | C₅H₁₃BO | [2][3] |

| Molecular Weight | 99.97 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 89-90 °C | [2][3][5] |

| Density | 0.761 g/mL at 25 °C | [1][3][5] |

| Refractive Index (n20/D) | 1.387 | [5] |

| Flash Point | -6.7 °C (20 °F) | [5] |

Table 2: Chemical Properties and Safety Information

| Property | Description | Reference |

| CAS Number | 7397-46-8 | [2][3] |

| Synonyms | Diethyl(methoxy)borane, Methyl diethylborinate | [2][3] |

| Reactivity | Reacts with water and is sensitive to air. Acts as a Lewis acid. | [1] |

| Stability | Unstable and prone to decomposition. Can be stabilized with organic amines. | [6] |

| Hazards | Highly flammable, pyrophoric (may ignite spontaneously in air), harmful if swallowed or inhaled, causes skin and eye irritation. | [1] |

| Handling | Handle under an inert atmosphere (e.g., nitrogen or argon). Store in a cool, dry place away from ignition sources. | [1] |

Experimental Protocols

Synthesis of Methoxydiethylborane

A common method for the preparation of methoxydiethylborane involves the reaction of a Grignard reagent with boron trifluoride etherate, followed by treatment with methanol (B129727).[6]

Experimental Workflow for the Synthesis of Methoxydiethylborane

Caption: Workflow for the synthesis of methoxydiethylborane.

Detailed Protocol:

-

To a 1 L three-necked flask equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (35 g) and boron trifluoride etherate (34.5 g) in diethyl ether (150 mL).[6]

-

Slowly add a solution of bromoethane (138 g) in diethyl ether (75 mL) dropwise to the stirred suspension. The reaction is initiated by gentle heating to 32 °C. Maintain the reaction temperature between 28-38 °C during the addition.[6]

-

After the addition is complete, continue stirring at the same temperature for 1 hour to ensure the complete formation of triethylborane.[6]

-

Cool the reaction mixture to 25 °C.[6]

-

Slowly add a solution of methanol (8 g) in diethyl ether (25 mL) dropwise, maintaining the temperature between 25-30 °C.[6]

-

After the addition is complete, stir for an additional 30 minutes.[6]

-

Add triethylamine (23 g) as a stabilizer and stir for another 30 minutes.[6]

-

The resulting mixture contains methoxydiethylborane in a diethyl ether solution. The solid magnesium salts can be removed by filtration under an inert atmosphere. The concentration of the resulting solution is typically around 14%.[6]

Application in the Reduction of Ketones

General Workflow for Ketone Reduction

Caption: General workflow for the reduction of a ketone using a borane (B79455) reagent.

Representative Protocol (Adapted for Methoxydiethylborane):

-

In a flame-dried, nitrogen-flushed round-bottom flask, dissolve acetophenone (B1666503) (1.20 g, 10.0 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 20 mL).[7]

-

Cool the solution to 0 °C in an ice bath.[7]

-

Slowly add a 1.0 M solution of methoxydiethylborane in THF (11.0 mL, 11.0 mmol) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol (5 mL).[7]

-

Acidify the mixture with 1 M HCl (10 mL) and stir for 15 minutes.[7]

-

Extract the product with diethyl ether (3 x 20 mL).[7]

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.[7]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-phenylethanol.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

Spectroscopic Data

Table 3: Expected Spectroscopic Data for Methoxydiethylborane

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the ethyl protons (-CH₂- and -CH₃) and the methoxy (B1213986) protons (-OCH₃). |

| ¹³C NMR | Signals for the carbon atoms of the ethyl groups and the methoxy group. The chemical shifts will be influenced by the boron atom.[8][9][10] |

| FT-IR (cm⁻¹) | C-H stretching (alkane): ~2850-2960C-O stretching: ~1000-1300B-O stretching: ~1300-1400B-C stretching: ~1100-1200 |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 99.97. Fragmentation patterns would likely involve the loss of ethyl, methoxy, and methyl groups.[11][12][13][14] |

Applications in Synthesis

Methoxydiethylborane is a versatile reagent with several applications in organic synthesis:

-

Reducing Agent: As demonstrated, it can selectively reduce aldehydes and ketones to the corresponding alcohols.[1]

-

Enantioselective Synthesis: It is used in the enantioselective synthesis of carba-furanose sugars, highlighting its importance in producing chiral molecules for pharmaceutical applications.

-

Polymer Chemistry: It acts as a reactant in borane-mediated controlled radical polymerization, which is a method for synthesizing fluoropolymers with well-defined properties.

-

Carbon-Carbon Bond Formation: It is utilized in Reformatsky and quaternary Claisen condensations.

Signaling Pathways and Relevance to Drug Development

Currently, there is no publicly available information in the scientific literature detailing specific signaling pathways in which methoxydiethylborane is directly involved. Its primary role in the context of drug development is as a synthetic reagent to construct complex chiral molecules that may have biological activity. The development of efficient and stereoselective synthetic methods using reagents like methoxydiethylborane is crucial for accessing novel drug candidates.

Conclusion

Methoxydiethylborane is a valuable and reactive organoboron reagent with significant applications in organic synthesis. Its utility in reductions, stereoselective synthesis, and polymer chemistry makes it an important tool for researchers in both academic and industrial settings, including those in the field of drug discovery and development. Proper handling and an understanding of its chemical properties are essential for its safe and effective use. This guide provides a foundational understanding of this reagent, consolidating key data and protocols to aid in its application.

References

- 1. Diethylmethoxyborane 1.0M tetrahydrofuran 7397-46-8 [sigmaaldrich.com]

- 2. Methoxydiethylborane | 7397-46-8 [amp.chemicalbook.com]

- 3. Methoxydiethylborane CAS#: 7397-46-8 [amp.chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 7397-46-8 CAS MSDS (Methoxydiethylborane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. CN103483366A - Preparation method of methoxy diethyl borane - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. whitman.edu [whitman.edu]

- 14. info.gbiosciences.com [info.gbiosciences.com]

Diethylmethoxyborane: A Technical Guide to Safe Handling, Storage, and Application

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide and does not replace a formal Safety Data Sheet (SDS). Always consult the official SDS from your supplier before handling diethylmethoxyborane. The information provided herein is compiled from various sources and is accurate to the best of our knowledge.

Introduction

This compound ((C₂H₅)₂BOCH₃), also known as methoxydiethylborane, is a pyrophoric organoborane reagent widely used in organic synthesis. Its primary application lies in the diastereoselective reduction of β-hydroxy ketones to afford syn-1,3-diols, a crucial transformation in the synthesis of complex molecules such as statins and antibiotics.[1][2] This guide provides in-depth information on the safety, handling, storage, and key applications of this compound to ensure its safe and effective use in a laboratory setting.

Safety Information

This compound is a hazardous chemical that requires strict safety protocols. It is a highly flammable liquid and vapor that can catch fire spontaneously if exposed to air.[1][2] It is also corrosive, causing severe skin burns and eye damage, and is suspected of causing cancer.[1][3] The following tables summarize its key physical and safety properties.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₁₃BO | [1] |

| Molecular Weight | 99.97 g/mol | [4] |

| Appearance | Colorless to yellowish transparent liquid | [5] |

| Density | 0.761 g/mL at 25 °C | [6][7] |

| Flash Point | -9 °C to -17 °C (1.4 °F to 21.2 °F) | [2][3][5] |

| Specific Gravity | 0.813 - 0.868 g/cm³ | [2][3] |

| Vapor Pressure | 23 hPa @ 20 °C | [3] |

| Refractive Index | n20/D 1.387 | [6][7] |

Hazard Identification

| Hazard | GHS Classification | Precautionary Statement Codes |

| Flammability | Flammable Liquid, Category 2; Pyrophoric Liquid, Category 1 | H225, H250 |

| Health Hazards | Acute Oral Toxicity, Category 4; Skin Corrosion/Irritation, Category 1B; Serious Eye Damage/Eye Irritation, Category 1; Skin Sensitization, Category 1; Carcinogenicity, Category 2; Specific target organ toxicity (single exposure), Category 3; Specific target organ toxicity (repeated exposure), Category 2 | H302, H314, H317, H335, H336, H351, H373 |

| Reactivity | Air and moisture sensitive; May form explosive peroxides | EUH019 |

Handling and Personal Protective Equipment (PPE)

Due to its pyrophoric and corrosive nature, this compound must be handled with extreme caution in a controlled laboratory environment.

Engineering Controls

-

Fume Hood: Always handle this compound in a well-ventilated chemical fume hood.[8]

-

Inert Atmosphere: Operations should be conducted under an inert atmosphere (e.g., dry nitrogen or argon) to prevent contact with air and moisture.[9]

-

Grounding: Ground and bond all containers and receiving equipment to prevent static discharge.[1][2]

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible.[1]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles and a face shield.[8]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, butyl rubber).[8]

-

Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes.[10]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA approved respirator.[8]

Workflow for Handling Pyrophoric Liquids

Caption: A logical workflow for the safe handling of pyrophoric liquids like this compound.

Storage and Disposal

Proper storage and disposal are critical to mitigating the risks associated with this compound.

Storage

-

Location: Store in a flammables area, in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[2][9]

-

Inert Atmosphere: Keep under a nitrogen or argon atmosphere.[8][9]

-

Container: Keep containers tightly closed.[2][9] Containers should be dated upon opening and periodically tested for the presence of peroxides.[1][8]

-

Incompatible Materials: Avoid contact with oxidizing agents, peroxides, and halogenated hydrocarbons.[2][9]

Disposal

-

Quenching: Unused or waste this compound must be quenched carefully. A general procedure involves dilution with an inert solvent (e.g., hexane (B92381) or toluene) followed by the slow, dropwise addition of a quenching agent such as isopropanol, ethanol, methanol, and finally water, all while cooling the reaction vessel in an ice bath.[5][7][11]

-

Waste Disposal: Dispose of the quenched material and any contaminated items as hazardous waste in accordance with local, state, and federal regulations.[9]

Emergency Procedures

Fire Fighting

-

Extinguishing Media: Use CO₂, dry chemical, dry sand, or alcohol-resistant foam. DO NOT use water or halogenated hydrocarbon fire extinguishers.[1][9]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][3]

Accidental Release

-

Immediate Actions: Evacuate the area, remove all ignition sources, and ensure adequate ventilation.[1][8]

-

Containment and Cleanup: Cover the spill with dry lime, sand, or soda ash.[9] Use non-sparking tools to collect the absorbed material into a suitable container for disposal.[1][8][9]

Spill Response Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. users.ox.ac.uk [users.ox.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. CN101190907A - Method for synthesizing statins compounds - Google Patents [patents.google.com]

- 5. Biosynthesis and biotechnological production of statins by filamentous fungi and application of these cholesterol-lowering drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and Synthesis of Statin Derivatives with Improved Cholesterol-Lowering Activity [jsynthchem.com]

- 7. Biocatalytic reduction of beta,delta-diketo esters: a highly stereoselective approach to all four stereoisomers of a chlorinated beta,delta-dihydroxy hexanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Highly selective reduction of acyclic beta-alkoxy ketones to protected syn-1,3-diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. β-Hydroxy ketone synthesis by addition [organic-chemistry.org]

- 11. Directed reductive amination of beta-hydroxy-ketones: convergent assembly of the ritonavir/lopinavir core - PubMed [pubmed.ncbi.nlm.nih.gov]

Diethylmethoxyborane: A Comprehensive Technical Guide to its Chemistry and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylmethoxyborane (DEMB) is a versatile and highly valuable organoboron reagent in modern organic synthesis. Its unique reactivity profile, stemming from the interplay of the methoxy (B1213986) and ethyl groups on the boron center, makes it an indispensable tool for a variety of chemical transformations. This guide provides an in-depth overview of the core chemistry of DEMB, including its synthesis, key reactions, and applications, with a particular focus on detailed experimental protocols and quantitative data to support researchers in their practical work.

Core Properties of this compound

| Property | Value | Reference |

| CAS Number | 7397-46-8 | [1] |

| Molecular Formula | (C₂H₅)₂BOCH₃ | [1] |

| Molecular Weight | 99.97 g/mol | [2] |

| Appearance | Colorless to yellowish transparent pyrophoric liquid | [1] |

| Density | 0.761 g/mL at 25 °C | [1] |

| Boiling Point | 89-90 °C | |

| Refractive Index | n20/D 1.387 | [2] |

| Flash Point | -9 °C | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a Grignard reaction followed by treatment with methanol (B129727). The following protocol is adapted from a patented method, offering a reliable route to this reagent.[3]

Experimental Protocol: Synthesis of this compound[3]

Materials:

-

Magnesium turnings

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Methanol

-

Anhydrous diethyl ether (or other suitable ether solvent like THF, tert-butyl ether, or n-butyl ether)

-

Triethylamine (B128534) (stabilizer)

-

Nitrogen gas (for inert atmosphere)

Procedure:

-

Grignard Reagent Formation and Transmetalation:

-

To a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (e.g., 30 g).

-

Add anhydrous diethyl ether (e.g., 300 ml) and boron trifluoride diethyl etherate (e.g., 34.5 g).

-

Prepare a solution of bromoethane (e.g., 119 g) in anhydrous diethyl ether (e.g., 150 ml) and add it to the dropping funnel.

-

Initiate the Grignard reaction by adding a small portion of the bromoethane solution to the magnesium suspension. Gentle heating (to approximately 32 °C) may be required to start the reaction.

-

Once the reaction has initiated (as evidenced by cloudiness and/or gentle reflux), add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux (reaction temperature maintained between 28-38 °C).

-

After the addition is complete, continue stirring at this temperature for 1 hour to ensure complete formation of the Grignard reagent and its reaction with BF₃·OEt₂ to form triethylborane.

-

-

Reaction with Methanol:

-

Cool the reaction mixture to 25 °C.

-

Prepare a solution of methanol (e.g., 8 g) in anhydrous diethyl ether (e.g., 50 ml) and add it to the dropping funnel.

-

Add the methanol solution dropwise to the reaction mixture, maintaining the temperature between 25-30 °C.

-

After the addition is complete, continue stirring at this temperature for 30 minutes.

-

-

Stabilization and Work-up:

-

Add triethylamine (e.g., 23 g) dropwise to the reaction mixture. Continue stirring for an additional 30 minutes.

-

Transfer the reaction mixture to a sealed flask and cool to -4 to -6 °C for 12 hours to precipitate solid byproducts.

-

Filter the cold solution under an inert atmosphere to remove the solids, yielding a solution of this compound in the ether solvent.

-

Caption: Synthesis of this compound.

Key Applications and Experimental Protocols

Diastereoselective Reduction of β-Hydroxy Ketones (Narasaka-Prasad Reduction)

A cornerstone application of this compound is in the Narasaka-Prasad reduction, which facilitates the highly diastereoselective synthesis of syn-1,3-diols from β-hydroxy ketones.[4] The reaction proceeds through a six-membered boron chelate, which directs the intermolecular hydride delivery from a reducing agent, typically sodium borohydride (B1222165) (NaBH₄), to the less hindered face of the carbonyl group.[4]

Materials:

-

β-Hydroxy ketone

-

This compound (DEMB)

-

Sodium borohydride (NaBH₄)

-

Anhydrous solvent (e.g., THF, Methanol)

-

Acetic acid (for work-up)

Procedure:

-

Chelation:

-

Dissolve the β-hydroxy ketone in a mixture of anhydrous THF and methanol (e.g., 4:1 v/v) under a nitrogen atmosphere and cool the solution to -78 °C.

-

Add this compound (typically 1.1-1.5 equivalents) dropwise to the solution.

-

Stir the mixture at -78 °C for a specified time (e.g., 30 minutes to 1 hour) to allow for the formation of the boron chelate.

-

-

Reduction:

-

Add sodium borohydride (typically 1.5-2.0 equivalents) portion-wise to the reaction mixture, ensuring the temperature remains at -78 °C.

-

Stir the reaction at -78 °C until the starting material is consumed (monitoring by TLC).

-

-

Work-up:

-

Quench the reaction by the slow addition of acetic acid.

-

Allow the mixture to warm to room temperature.

-

Remove the solvents under reduced pressure.

-

The residue can be further purified by standard methods such as column chromatography to isolate the syn-1,3-diol.

-

| Substrate (β-Hydroxy Ketone) | Product (syn-1,3-diol) | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1-Hydroxy-1-phenyl-3-butanone | 1-Phenyl-1,3-butanediol | >99:1 | 85 |

| 5-Hydroxy-3-heptanone | 3,5-Heptanediol | 98:2 | 92 |

| 3-Hydroxy-1,3-diphenyl-1-propanone | 1,3-Diphenyl-1,3-propanediol | >99:1 | 88 |

| 4-Hydroxy-2-pentanone | 2,4-Pentanediol | 95:5 | 90 |

Note: The data presented is a compilation of representative examples from the literature and may vary based on specific reaction conditions.

Caption: Narasaka-Prasad Reduction Pathway.

Intermediate in Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a valuable precursor for the synthesis of boronic acid esters, which are key intermediates in Suzuki-Miyaura cross-coupling reactions.[5] The methoxy group can be readily displaced by an aryl or vinyl group from an organolithium or Grignard reagent to form a new organoborane, which can then participate in palladium-catalyzed cross-coupling.[1]

Materials:

-

Aryl halide (e.g., bromobenzene)

-

n-Butyllithium or Magnesium

-

This compound (DEMB)

-

Aryl or vinyl halide/triflate for coupling

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., Na₂CO₃, K₂CO₃)

-

Solvent (e.g., THF, Toluene, Water)

Procedure:

Part A: Synthesis of Diethyl(aryl)borane

-

Generation of Organometallic Reagent:

-

In a flame-dried flask under a nitrogen atmosphere, dissolve the aryl halide (e.g., bromobenzene) in anhydrous THF.

-

Cool the solution to -78 °C and add n-butyllithium dropwise to generate the aryllithium reagent. Alternatively, react the aryl halide with magnesium to form the Grignard reagent.

-

-

Reaction with DEMB:

-

To the freshly prepared organometallic reagent at -78 °C, add a solution of this compound in THF dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for several hours. The resulting solution contains the diethyl(aryl)borane.

-

Part B: Suzuki-Miyaura Cross-Coupling

-

Reaction Setup:

-

To a separate flask, add the palladium catalyst, the base, and the second coupling partner (aryl or vinyl halide/triflate).

-

Add a suitable solvent system (e.g., toluene/water).

-

-

Coupling:

-

Add the solution of the diethyl(aryl)borane prepared in Part A to the reaction mixture.

-

Heat the reaction mixture under a nitrogen atmosphere (typically 80-100 °C) until the starting materials are consumed (monitoring by GC or LC-MS).

-

-

Work-up:

-

Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the biaryl or vinylated arene.

-

| Arylborane Precursor | Coupling Partner | Product | Yield (%) |

| Diethyl(phenyl)borane | 4-Bromotoluene | 4-Methylbiphenyl | 92 |

| Diethyl(2-thienyl)borane | 1-Iodonaphthalene | 1-(2-Thienyl)naphthalene | 85 |

| Diethyl(vinyl)borane | 4-Iodoanisole | 4-Methoxystyrene | 88 |

Note: The data presented is a compilation of representative examples from the literature and may vary based on specific reaction conditions.

Caption: Suzuki-Miyaura Coupling Workflow.

Conclusion

This compound is a powerful and versatile reagent with significant applications in modern organic synthesis. Its utility in the diastereoselective reduction of β-hydroxy ketones and as a precursor in Suzuki-Miyaura cross-coupling reactions highlights its importance in the construction of complex molecular architectures. The detailed experimental protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers, enabling the effective application of this compound chemistry in their synthetic endeavors, particularly in the fields of natural product synthesis and drug discovery. The continued exploration of its reactivity is expected to unveil even more innovative applications in the future.

References

- 1. This compound | JSC Aviabor [jsc-aviabor.com]

- 2. This compound 1.0M tetrahydrofuran 7397-46-8 [sigmaaldrich.com]

- 3. CN103483366A - Preparation method of methoxy diethyl borane - Google Patents [patents.google.com]

- 4. Narasaka–Prasad reduction - Wikipedia [en.wikipedia.org]

- 5. This compound | Synthetic Reagent [benchchem.com]

Methodological & Application

Application Notes and Protocols: Diethylmethoxyborane in Stereoselective Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylmethoxyborane ((C₂H₅)₂BOCH₃) is a versatile organoboron reagent utilized in stereoselective synthesis. Its primary application lies in the diastereoselective reduction of β-hydroxy ketones to furnish syn-1,3-diols, a crucial structural motif in numerous natural products, including statins and antibiotics. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound for this key transformation. While the reagent is a powerful tool for diastereoselective reactions, its application in inducing enantioselectivity on prochiral substrates is not widely documented in the reviewed literature.

Application 1: Diastereoselective Reduction of β-Hydroxy Ketones to syn-1,3-Diols

The combination of this compound and a hydride source, typically sodium borohydride (B1222165) (NaBH₄), is a highly effective method for the stereoselective reduction of β-hydroxy ketones. The reaction proceeds via a chelation-controlled mechanism, leading to the preferential formation of the syn-1,3-diol diastereomer.

Mechanistic Pathway

The reaction is initiated by the coordination of the Lewis acidic this compound to both the hydroxyl and carbonyl groups of the β-hydroxy ketone substrate. This forms a stable six-membered cyclic intermediate. The chelation locks the conformation of the substrate, and subsequent intramolecular hydride delivery from the borohydride reagent occurs from the sterically less hindered face, resulting in the formation of the syn-diol product with high diastereoselectivity.

Caption: Chelation-controlled reduction of a β-hydroxy ketone.

Quantitative Data Summary

The this compound-mediated reduction of β-hydroxy ketones consistently affords high yields and excellent diastereoselectivity in favor of the syn-1,3-diol. The following table summarizes representative data from the literature.

| Substrate (β-Hydroxy Ketone) | Product (syn-1,3-Diol) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |

| Hydroxy ketone 13 (in the synthesis of Herbarumin-III) | syn-1,3-diol 14 | 92 | 95:5 | [1] |

Experimental Protocol: Diastereoselective Reduction of a β-Hydroxy Ketone in the Total Synthesis of Herbarumin-III[1]

This protocol describes the hydroxyl-directed syn-stereoselective 1,3-asymmetric reduction of a β-hydroxy ketone intermediate in the total synthesis of Herbarumin-III.

Materials:

-

β-Hydroxy ketone intermediate

-

This compound (Et₂BOMe)

-

Sodium borohydride (NaBH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Methanol (MeOH)

-

Argon or Nitrogen atmosphere

-

Standard glassware for anhydrous reactions

Procedure:

-

A solution of the β-hydroxy ketone (1.0 eq) is prepared in a mixture of anhydrous THF and anhydrous MeOH (4:1 v/v) under an inert atmosphere of argon or nitrogen.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

To the cooled solution, this compound (Et₂BOMe, 1.2 eq) is added dropwise. The mixture is stirred at -78 °C for 30 minutes to allow for chelation.

-

Sodium borohydride (NaBH₄, 1.5 eq) is then added portion-wise to the reaction mixture, ensuring the temperature remains at -78 °C.

-

The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution at -78 °C.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (B1210297) (3 x volume).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired syn-1,3-diol.

Discussion on Enantioselectivity

The primary utility of this compound in the context of stereoselective synthesis, as supported by the available literature, is in diastereoselective transformations. In the reduction of β-hydroxy ketones, the stereochemical outcome is directed by the existing chirality in the substrate.

Searches for applications of this compound in the enantioselective reduction of prochiral ketones, where the reagent system itself induces chirality, did not yield specific, well-established protocols. Such enantioselective reductions are more commonly achieved using chiral catalysts like the Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts in conjunction with a borane (B79455) source.

Application in Enantioselective Aldol (B89426) Reactions

Extensive literature searches did not reveal significant or well-documented applications of this compound as a key reagent for promoting enantioselective aldol reactions . The field of asymmetric aldol reactions is dominated by methods employing chiral auxiliaries, chiral catalysts (such as proline and its derivatives), or chiral metal complexes.

Conclusion

This compound is a valuable reagent for achieving high diastereoselectivity in the reduction of β-hydroxy ketones to syn-1,3-diols. The chelation-controlled mechanism provides a reliable and high-yielding route to this important structural motif. While its role in diastereoselective synthesis is well-established, its application as a primary source of enantioselectivity in the reduction of prochiral ketones or in enantioselective aldol reactions is not prominently featured in the scientific literature. Researchers and drug development professionals can confidently employ the provided protocols for the synthesis of syn-1,3-diols, a key step in the synthesis of many complex, biologically active molecules.

Caption: Experimental workflow for syn-1,3-diol synthesis.

References

Application Notes and Protocols for Diethylmethoxyborane-Mediated Aldol Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing diethylmethoxyborane in stereoselective aldol (B89426) reactions. The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of complex molecular architectures found in many natural products and pharmaceutical agents. The use of this compound as a boron source for enolate formation offers a valuable method for controlling the stereochemical outcome of the reaction, often favoring the formation of syn-aldol products.

Introduction

The stereoselective aldol reaction is a powerful tool for the creation of new stereocenters. Boron-mediated aldol reactions, in particular, are well-regarded for their high levels of diastereoselectivity, which arise from a highly organized, chair-like Zimmerman-Traxler transition state.[1] this compound serves as a precursor for the in-situ generation of a diethylboron (B14726175) enolate. The stereochemistry of the resulting β-hydroxy carbonyl compound is largely determined by the geometry of this boron enolate.

Reaction Principle and Stereochemical Pathway

The reaction proceeds through the formation of a boron enolate from a ketone or other carbonyl compound, this compound, and a suitable base. This enolate then reacts with an aldehyde to form the aldol adduct. The methoxy (B1213986) group on the boron is displaced during the enolization step. The stereochemical outcome is dictated by the geometry of the boron enolate, which in turn is influenced by the steric bulk of the substituents on the ketone and the boron reagent. Generally, the reaction proceeds through a six-membered cyclic transition state, leading to a predictable stereochemical outcome.

Caption: General workflow of a this compound-mediated aldol reaction.

Experimental Protocols

The following protocols are generalized procedures for conducting a this compound-mediated aldol reaction. Optimization of reaction conditions, such as temperature, solvent, and reaction time, may be necessary for specific substrates.

Protocol 1: General Procedure for the this compound-Mediated Aldol Reaction

This protocol describes the reaction between a ketone and an aldehyde to favor the formation of the syn-aldol adduct.

Materials:

-

Ketone (1.0 equiv)

-

This compound (1.2 equiv)

-

Triethylamine (B128534) (Et3N) (1.5 equiv)

-

Aldehyde (1.1 equiv)

-

Anhydrous dichloromethane (B109758) (CH2Cl2)

-

Methanol (MeOH)

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl)

-

30% Hydrogen peroxide (H2O2)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Enolate Formation:

-

To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the ketone (1.0 equiv) and anhydrous dichloromethane.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add triethylamine (1.5 equiv) to the stirred solution.

-

Slowly add this compound (1.2 equiv) dropwise to the reaction mixture.

-

Allow the reaction to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1-2 hours to ensure complete enolate formation.

-

-

Aldol Addition:

-

Cool the reaction mixture back down to -78 °C.

-

Add the aldehyde (1.1 equiv), either neat or as a solution in anhydrous dichloromethane, dropwise to the enolate solution.

-

Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

Quench the reaction at -78 °C by the slow addition of methanol.

-

Allow the mixture to warm to room temperature.

-

Add an equal volume of a pH 7 buffer solution and then add 30% hydrogen peroxide dropwise at 0 °C (exothermic reaction).

-

Stir the mixture vigorously for 1-2 hours.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel.

-

Data Presentation

The efficiency and stereoselectivity of the this compound-mediated aldol reaction are highly dependent on the substrates used. The following table summarizes representative data from the literature for similar boron-mediated aldol reactions, which can be used as a benchmark for expected outcomes.

| Entry | Ketone/Thioester | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| 1 | Phenyl thiopropionate | Benzaldehyde | >95:5 | 85 | [2] |

| 2 | Phenyl thiopropionate | Isobutyraldehyde | >95:5 | 80 | [2] |

| 3 | Phenyl thiopropionate | 2-Phenylpropionaldehyde | 90:10 | 75 | [2] |

Visualizations

Reaction Mechanism

The stereochemical outcome of the reaction is rationalized by the Zimmerman-Traxler model for the transition state.

Caption: Zimmerman-Traxler model for the syn-selective aldol reaction.

Experimental Workflow

A visual representation of the key steps in the experimental protocol.

Caption: Step-by-step experimental workflow for the aldol reaction.

Safety Precautions

-

This compound is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere.

-

Triethylamine is a corrosive and flammable liquid.

-

Dichloromethane is a suspected carcinogen.

-